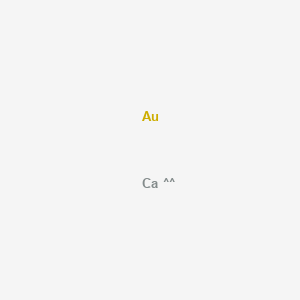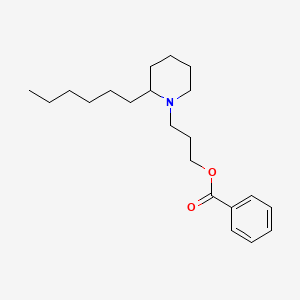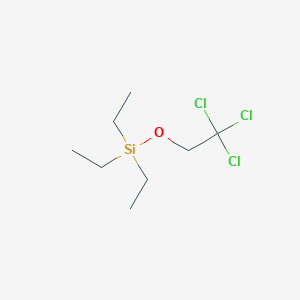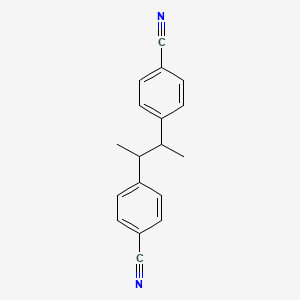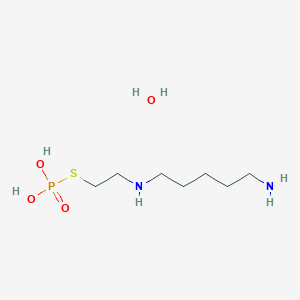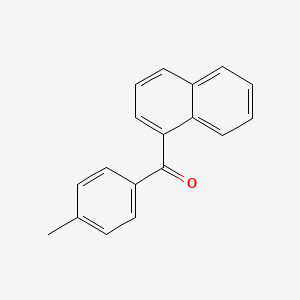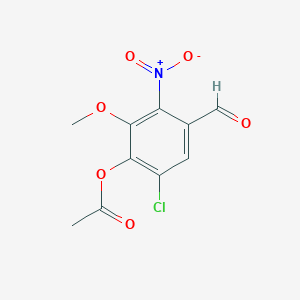
6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate is an organic compound with the molecular formula C10H9NO6Cl. This compound is characterized by the presence of a chloro group, a formyl group, a methoxy group, and a nitro group attached to a phenyl acetate backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate typically involves multi-step organic reactions. One common method includes the nitration of 6-chloro-2-methoxyphenol followed by formylation and acetylation. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids for formylation and acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving safety protocols.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Chloro-4-carboxy-2-methoxy-3-nitrophenyl acetate.
Reduction: 6-Chloro-4-formyl-2-methoxy-3-aminophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-4-formyl-2-methoxyphenyl acetate
- 6-Chloro-4-formyl-2-nitrophenyl acetate
- 6-Chloro-4-formyl-3-nitrophenyl acetate
Uniqueness
6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
63055-09-4 |
|---|---|
Formule moléculaire |
C10H8ClNO6 |
Poids moléculaire |
273.62 g/mol |
Nom IUPAC |
(6-chloro-4-formyl-2-methoxy-3-nitrophenyl) acetate |
InChI |
InChI=1S/C10H8ClNO6/c1-5(14)18-9-7(11)3-6(4-13)8(12(15)16)10(9)17-2/h3-4H,1-2H3 |
Clé InChI |
XILJIFFGRIBGGN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C(=C1OC)[N+](=O)[O-])C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol](/img/structure/B14510881.png)
![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)

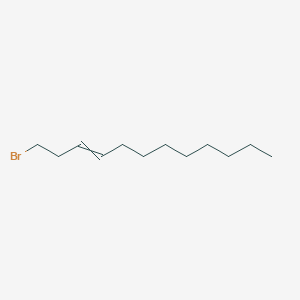
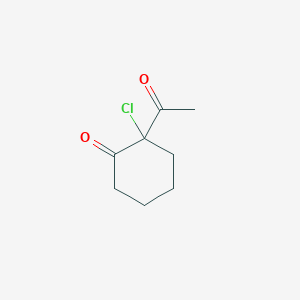
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)
